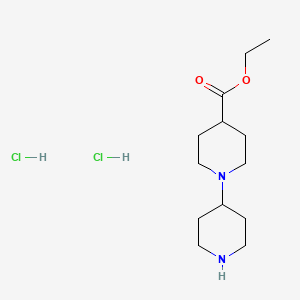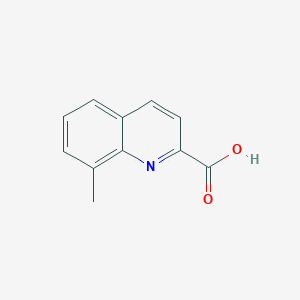
8-メチルキノリン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal and industrial chemistry. The structure of 8-Methylquinoline-2-carboxylic acid consists of a quinoline ring with a methyl group at the 8th position and a carboxylic acid group at the 2nd position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in organic synthesis.
科学的研究の応用
8-Methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It acts as a ligand in coordination chemistry, forming complexes with metal ions that exhibit biological activity.
Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Quinoline derivatives, which include 8-methylquinoline-2-carboxylic acid, are known to have a wide range of biological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of 8-Methylquinoline-2-carboxylic acid with its targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have various biological effects, including antimicrobial, anticancer, and antifungal activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods: In industrial settings, the production of 8-Methylquinoline-2-carboxylic acid often employs continuous flow reactors to enhance yield and efficiency. The use of environmentally benign catalysts, such as montmorillonite K-10, has been explored to make the process more sustainable. Additionally, microwave-assisted synthesis and solvent-free conditions are being investigated to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions: 8-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group can yield 8-methylquinoline-2-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-2,8-dicarboxylic acid.
Reduction: 8-Methylquinoline-2-methanol.
Substitution: Halogenated quinoline derivatives
類似化合物との比較
Quinoline-2-carboxylic acid: Lacks the methyl group at the 8th position, resulting in different biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group at the 8th position, which enhances its metal-chelating properties.
2-Methylquinoline-8-carboxylic acid: The positions of the methyl and carboxylic acid groups are reversed, leading to variations in reactivity and applications.
Uniqueness: 8-Methylquinoline-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
8-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDRVVQHUVVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
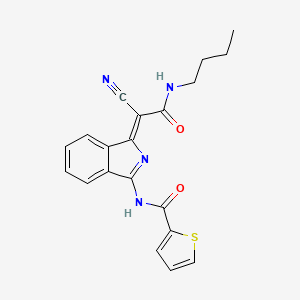
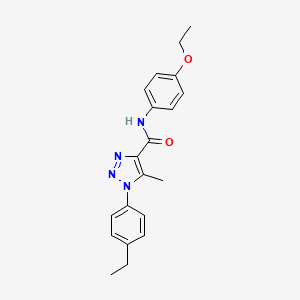
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
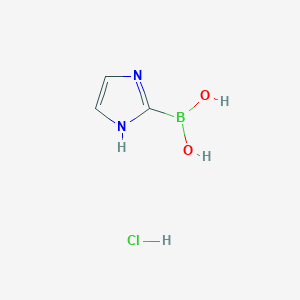
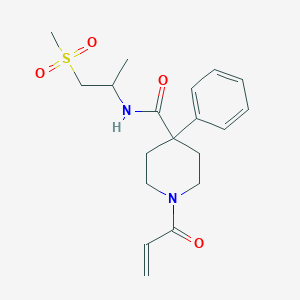
![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
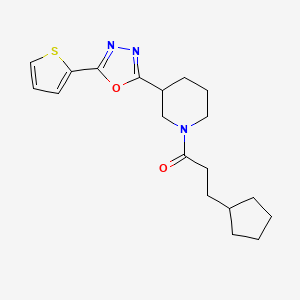
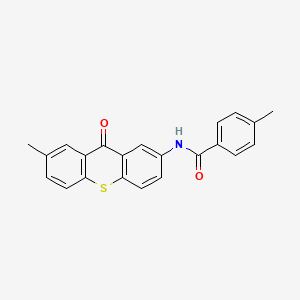
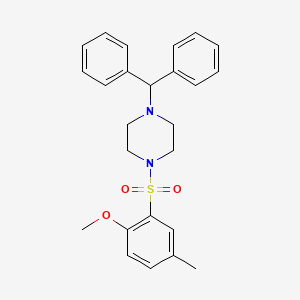
![3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B2592027.png)
amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2592030.png)
![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)
![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)
